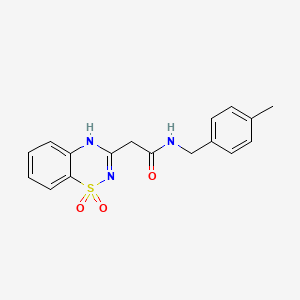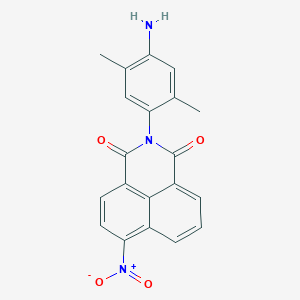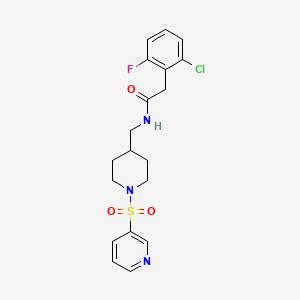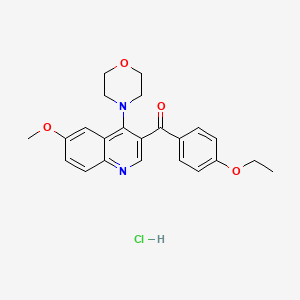
1-((1H-Imidazol-4-yl)sulfonyl)-4-((4-Fluorphenyl)sulfonyl)piperidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a complex organic compound that features both imidazole and piperidine rings. These structural motifs are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in scientific research.
Wissenschaftliche Forschungsanwendungen
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde. The piperidine ring is often prepared via hydrogenation of pyridine. The final compound is obtained by sulfonylation reactions, where sulfonyl chloride derivatives are reacted with the imidazole and piperidine intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the reactions. The process is scaled up from laboratory conditions to industrial scale through pilot studies and process optimization.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 1-((1H-imidazol-4-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((1H-imidazol-4-yl)sulfonyl)-4-phenylpiperidine
- 1-((1H-imidazol-4-yl)sulfonyl)-4-(4-chlorophenyl)piperidine
- 1-((1H-imidazol-4-yl)sulfonyl)-4-(4-methylphenyl)piperidine
Uniqueness
1-((1H-imidazol-4-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-1-(1H-imidazol-5-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S2/c15-11-1-3-12(4-2-11)23(19,20)13-5-7-18(8-6-13)24(21,22)14-9-16-10-17-14/h1-4,9-10,13H,5-8H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXDXVJYFCDOSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}-2-oxoethyl)benzamide](/img/structure/B2358827.png)




![N-[4-(dimethylamino)-2-(piperidin-1-yl)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2358837.png)



![3-(N-benzylacetamido)-N-[cyano(2-methylphenyl)methyl]propanamide](/img/structure/B2358841.png)

